N-methyl-1-(5-methylthiophen-2-yl)methanamine
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Overview
Description
N-methyl-1-(5-methylthiophen-2-yl)methanamine: is an organic compound with the molecular formula C7H11NS . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl group attached to the nitrogen atom and another methyl group attached to the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiophene ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: N-methyl-1-(5-methylthiophen-2-yl)methanamine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other materials that require thiophene derivatives .
Mechanism of Action
The mechanism of action of N-methyl-1-(5-methylthiophen-2-yl)methanamine is not fully understood. it is believed to interact with biological targets through its amine and thiophene functionalities. These interactions can involve binding to enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-methyl-1-(thiophen-2-yl)methanamine
- N-methyl-1-(4-methylthiophen-2-yl)methanamine
- N-methyl-1-(3-methylthiophen-2-yl)methanamine
Uniqueness: N-methyl-1-(5-methylthiophen-2-yl)methanamine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPLAHRPQQWZFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359383 |
Source
|
Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82230-49-7 |
Source
|
Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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